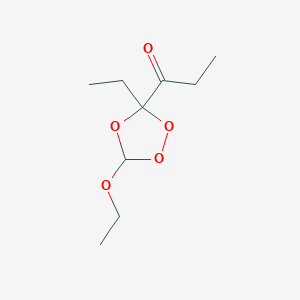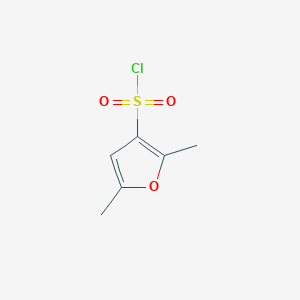![molecular formula C10H11ClO4S2 B067613 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid CAS No. 175137-71-0](/img/structure/B67613.png)
2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid is an organic compound with the molecular formula C10H11ClO4S2. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a thioether linkage, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl mercaptoacetate under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl ethyl thioester, which is subsequently hydrolyzed to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonyl-containing enzyme active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid involves its interaction with specific molecular targets, such as enzymes containing sulfonyl or thiol groups. The compound can form covalent bonds with these targets, leading to inhibition of enzyme activity. The pathways involved may include the disruption of metabolic processes or signaling pathways critical for cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Chlorophenyl)sulfonyl]acetic acid
- 4-Chlorobenzenesulfonyl chloride
- Ethyl mercaptoacetate
Uniqueness
2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both sulfonyl and thioether groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S2/c11-8-1-3-9(4-2-8)17(14,15)6-5-16-7-10(12)13/h1-4H,5-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJCOWCJLLWCQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCSCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380970 |
Source


|
| Record name | {[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-71-0 |
Source


|
| Record name | {[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)



![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)



